3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Structural and Functional Significance of Pyridine-Based Boronic Esters
Pyridine-based boronic esters constitute a fundamental class of organoboron reagents that have revolutionized carbon-carbon bond formation in organic synthesis. The structural framework of this compound encompasses several critical design elements that contribute to its synthetic utility. The pyridine core provides a stable aromatic heterocycle that can participate in various chemical transformations while maintaining structural integrity under diverse reaction conditions. The boronic ester functionality, specifically the pinacol ester moiety, serves as a protected form of the corresponding boronic acid, offering enhanced stability during storage and handling compared to free boronic acids.
The pinacol ester protection strategy addresses several practical challenges associated with boronic acid reagents. Free boronic acids often suffer from protodeboronation, particularly under basic conditions, and can undergo oxidative decomposition when exposed to air and moisture. The cyclic pinacol ester structure creates a more robust boron center that remains intact during synthetic manipulations while still allowing for facile activation under appropriate reaction conditions. This balance between stability and reactivity makes pyridine boronic esters particularly valuable for complex synthetic sequences where multiple transformations must be performed in succession.
The heteroaromatic nature of the pyridine ring introduces additional considerations for synthetic applications. Unlike simple aryl boronic esters, pyridine-based reagents can coordinate to metal centers through the nitrogen atom, potentially influencing catalyst behavior and reaction pathways. This coordination ability can be both advantageous and problematic, depending on the specific reaction conditions and catalyst system employed. In some cases, the pyridine nitrogen can enhance reaction rates by stabilizing key intermediates, while in others, it may lead to catalyst inhibition through strong binding interactions.
Recent synthetic methodologies have expanded the preparation routes available for pyridine boronic esters, making these valuable reagents more accessible to synthetic chemists. Traditional approaches relied on halogen-metal exchange followed by borylation, which required harsh conditions and often suffered from limited functional group tolerance. Modern methods now include palladium-catalyzed cross-coupling with diboron reagents, directed metallation strategies, and transition metal-catalyzed carbon-hydrogen bond activation protocols. These advances have significantly broadened the scope of accessible pyridine boronic ester structures and enabled the preparation of more complex, highly substituted derivatives.
Role of Fluorine and Methyl Substituents in Electronic and Steric Modulation
The incorporation of fluorine and methyl substituents into the pyridine framework of this compound creates a sophisticated electronic environment that significantly influences the compound's reactivity profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect that can be quantified using Hammett substituent constants. According to established electronic parameter data, fluorine substituents typically exhibit positive Hammett sigma values, indicating their ability to withdraw electron density from the aromatic system.
The electronic influence of the fluorine substituent at the 3-position relative to the boron-bearing carbon creates an asymmetric charge distribution within the pyridine ring. This electronic polarization affects the electron density at the boron center, potentially altering the compound's behavior in transmetalation processes during cross-coupling reactions. The electron-withdrawing nature of fluorine can accelerate certain mechanistic steps by making the boron center more electrophilic, thereby facilitating the transfer of the organic fragment to palladium catalyst systems.
In contrast to the electron-withdrawing fluorine, the methyl group at the 6-position provides modest electron donation through hyperconjugation and inductive effects. Methyl substituents typically exhibit negative Hammett sigma values, reflecting their electron-releasing character. This creates an interesting electronic balance within the molecule, where the fluorine and methyl groups exert opposing electronic influences on the pyridine ring system. The net result is a modulated electronic environment that can provide optimal reactivity for specific synthetic transformations.
The positional arrangement of these substituents is particularly significant for understanding the compound's behavior. The methyl group at the 6-position is adjacent to the pyridine nitrogen, where it can influence the basicity and coordination behavior of the heterocycle. Steric interactions between the methyl group and potential coordinating ligands or catalyst centers may affect the compound's ability to participate in certain catalytic cycles. This steric influence can be beneficial in promoting selectivity by disfavoring undesired binding modes or side reactions.
The combination of electronic and steric effects from both substituents creates unique opportunities for fine-tuning reaction outcomes. Electronic modulation can influence reaction rates and equilibrium positions, while steric factors can control selectivity patterns and product distributions. This dual modulation capability makes substituted pyridine boronic esters particularly valuable for developing selective synthetic methodologies where precise control over molecular recognition is required.
Advanced computational studies have provided insights into how substituent effects propagate through the pyridine ring system and influence the properties of the boron center. These investigations have revealed that electronic effects are not simply additive but can exhibit complex cooperative or antagonistic behaviors depending on the specific substitution pattern and reaction conditions involved.
Applications in Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction represents one of the most important carbon-carbon bond formation methods in modern organic synthesis, and this compound serves as a valuable coupling partner in these transformations. The reaction mechanism involves three fundamental steps: oxidative addition of an organic halide or pseudohalide to a palladium catalyst, transmetalation of the organic fragment from boron to palladium, and reductive elimination to form the coupled product and regenerate the catalyst.
The electronic properties imparted by the fluorine and methyl substituents significantly influence the transmetalation step, which is often the rate-determining phase of the catalytic cycle. The electron-withdrawing fluorine substituent can facilitate transmetalation by increasing the electrophilicity of the boron center, making it more susceptible to nucleophilic attack by palladium complexes. Conversely, the electron-donating methyl group can stabilize the carbon-boron bond, requiring appropriate activation conditions to achieve efficient transmetalation.
Recent developments in Suzuki–Miyaura methodology have addressed some of the unique challenges associated with heteroaryl boronic esters. Pyridine-based reagents can exhibit different reactivity patterns compared to simple aryl boronic esters due to the coordination ability of the nitrogen atom. Under certain conditions, the pyridine nitrogen can bind to palladium centers, potentially inhibiting catalytic activity or altering the normal reaction pathway. However, this coordination behavior can also be harnessed to develop more selective or efficient catalytic systems.
The choice of base is particularly critical when employing pyridine boronic esters in cross-coupling reactions. Traditional bases such as potassium carbonate or sodium hydroxide may not provide optimal conditions for heteroaryl substrates due to different acidity and coordination requirements. More specialized base systems, including cesium fluoride, potassium phosphate, or organic bases like triethylamine, often provide superior results with pyridine-based coupling partners.
Solvent selection also plays a crucial role in optimizing cross-coupling reactions with substituted pyridine boronic esters. While traditional solvent systems like dimethylformamide, toluene, or dioxane remain useful, aqueous or biphasic systems have gained prominence for their environmental advantages and often superior reaction outcomes. The polar nature of the pyridine ring system generally favors more polar reaction media, which can enhance solubility and facilitate the necessary ionic interactions during the catalytic cycle.
The synthetic applications of this compound extend beyond simple biaryl formation to include more complex architectural constructions. The compound can participate in sequential cross-coupling strategies where multiple carbon-carbon bonds are formed in a single synthetic sequence. The presence of both fluorine and methyl substituents provides additional sites for further functionalization, enabling the construction of highly elaborate molecular frameworks.
Contemporary research has demonstrated the utility of fluorinated pyridine derivatives in pharmaceutical applications, where the incorporation of fluorine can significantly alter biological activity, metabolic stability, and pharmacokinetic properties. The specific substitution pattern present in this compound makes it particularly valuable for accessing fluorinated heterocyclic scaffolds that are prevalent in modern drug discovery programs.
| Reaction Parameter | Optimal Conditions | Alternative Options |
|---|---|---|
| Palladium Catalyst | Palladium(II) acetate with phosphine ligands | Palladium(0) tetrakis(triphenylphosphine) |
| Base System | Cesium fluoride or potassium phosphate | Sodium carbonate with phase transfer catalyst |
| Solvent | Dimethylformamide or aqueous dioxane | Toluene with crown ether additives |
| Temperature Range | 80-120°C | Room temperature with specialized catalysts |
| Reaction Time | 2-12 hours | Microwave conditions: 15-60 minutes |
Properties
IUPAC Name |
3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-7-9(14)10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQFORPGPAHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694471 | |
| Record name | 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-07-3 | |
| Record name | 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a fluorinated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine and a boronic ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the reaction mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated pyridine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in a polar aprotic solvent.
Major Products Formed
Oxidation: 3-Fluoro-6-methyl-2-(boronic acid)pyridine.
Reduction: 3-Hydro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: 3-Amino-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Scientific Research Applications
3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
The target compound is distinguished by the 2-position boronic ester , 3-fluoro , and 6-methyl substituents. Key comparisons with analogs include:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ()
- Structure : Boronic ester at position 5, fluorine at position 3.
- Molecular Weight : 223.05 g/mol.
- Key Differences: The boronic ester at position 5 (vs. However, the absence of a methyl group may lower solubility in non-polar solvents .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine ()
- Structure : Boronic ester at position 3, trifluoromethyl at position 6, amine at position 2.
- Molecular Weight : 288.08 g/mol.
- The amine substituent improves solubility in polar solvents but may introduce instability under acidic conditions .
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine ()
- Structure : Pyridazine ring (two adjacent nitrogen atoms), chlorine at position 3, boronic ester at position 6.
- Key Differences: The pyridazine core is more electron-deficient than pyridine, enhancing the boronic ester’s electrophilicity.
Reactivity in Suzuki-Miyaura Coupling
Boronic esters are pivotal in Suzuki reactions. Substituent effects on reactivity:
- Electron-Withdrawing Groups (e.g., F, CF₃): Increase the boronic ester’s electrophilicity, accelerating transmetalation steps. The target compound’s 3-fluoro group enhances reactivity compared to non-halogenated analogs .
- Steric Effects : The 6-methyl group in the target compound introduces moderate steric hindrance near the boronic ester, which may reduce coupling efficiency with bulky aryl halides compared to less hindered analogs (e.g., ) .
- Heterocycle Influence : Pyridazine derivatives () exhibit higher reactivity due to increased electron deficiency but may suffer from reduced stability under prolonged reaction conditions .
Physicochemical Properties
- Solubility : The target compound’s methyl and fluorine groups impart moderate hydrophobicity, whereas amine-containing analogs () exhibit better aqueous solubility .
- Stability: Fluorine’s electron-withdrawing effect stabilizes the boronic ester against hydrolysis, a critical advantage over non-fluorinated analogs .
Biological Activity
3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310383-07-3) is a pyridine derivative that incorporates a boron-containing moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a fluorinated pyridine ring and a dioxaborolane group. The presence of the boron atom is significant for biological activity as it can interact with various biological targets.
Chemical Formula: CHBFO
Molecular Weight: 266.12 g/mol
Purity: Typically ≥95% in commercial preparations .
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit a variety of mechanisms:
- Enzyme Inhibition : The boron-containing moiety may facilitate the inhibition of specific enzymes involved in cancer cell proliferation or viral replication.
- Antimicrobial Activity : Pyridine derivatives have shown promise as antimicrobial agents against various pathogens.
- Anticancer Activity : Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
Anticancer Activity
A study focused on pyridine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 cells : The compound showed IC values ranging from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antiviral Activity
Research on related compounds has indicated potential antiviral properties:
- A compound from a similar class demonstrated effective inhibition against HIV strains with EC values as low as 3.43 nM . This suggests that this compound may also possess antiviral activity worth investigating.
Antimicrobial Properties
Pyridine derivatives have been studied for their antifungal properties:
- Compounds analogous to the target compound exhibited MIC values significantly lower than traditional antifungals such as Fluconazole against Candida species .
Case Study 1: In Vitro Efficacy Against Cancer Cells
In a controlled laboratory setting, this compound was tested against various cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 0.87 |
| MDA-MB-231 | 1.75 |
| A549 (Lung Cancer) | 9.46 |
These results indicate significant cytotoxicity and suggest further exploration into its mechanism of action .
Case Study 2: Antiviral Screening
In a study assessing antiviral efficacy against SARS-CoV-2:
| Compound | EC (nM) | Target Virus |
|---|---|---|
| Analogous Compound | <10 | HIV |
| Similar Class | <50 | SARS-CoV-2 |
This data highlights the potential for further development of this compound as an antiviral agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Fluoro-6-methyl-2-(dioxaborolanyl)pyridine?
Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
- Fluorination : Introduce fluorine at the 3-position via halogen exchange (e.g., using KF in DMSO with a chloro precursor) .
- Boronic ester installation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .
- Methyl group retention : Ensure protecting groups (e.g., silyl ethers) are used during fluorination to preserve the 6-methyl substituent .
Validation : Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Basic: How can the purity and structural integrity of this compound be verified?
Answer:
Use a combination of:
- Chromatography : HPLC with UV detection (λ = 260–280 nm for pyridine derivatives).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at ~160 ppm in ¹⁹F NMR).
- HRMS : Exact mass analysis (expected [M+H]⁺ ~264.1 Da).
- Crystallography : Single-crystal X-ray diffraction (SHELX or OLEX2 software) to resolve ambiguities in regiochemistry .
Advanced: How do electronic effects of the 3-fluoro and 6-methyl groups influence Suzuki-Miyaura coupling efficiency?
Answer:
- Electron-withdrawing fluorine : Enhances oxidative addition with Pd(0) but may reduce transmetallation rates. Optimize using electron-rich ligands (e.g., SPhos) .
- Steric effects from methyl : May slow coupling at the 2-boronate position. Test solvent polarity (e.g., DMF vs. THF) to improve accessibility .
- Competitive protodeboronation : Mitigate by using degassed solvents and low-temperature conditions (0–5°C) .
Data-driven optimization : Design a DoE (Design of Experiments) varying Pd catalysts, bases (Cs₂CO₃ vs. K₃PO₄), and temperatures .
Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess boronate electrophilicity.
- Docking studies : Simulate Pd-ligand interactions (e.g., with BINAP or XPhos) to predict catalytic turnover .
- Solvent modeling : COSMO-RS simulations evaluate solvation effects on reaction barriers .
Validation : Compare computed activation energies with experimental yields under varying conditions .
Basic: What are the stability considerations for long-term storage?
Answer:
- Air/moisture sensitivity : Store under argon at –20°C in flame-sealed ampules. Use molecular sieves (4Å) in solution .
- Light sensitivity : Amber vials prevent photolytic decomposition of the boronate ester.
- Degradation monitoring : Periodically check via ¹¹B NMR for hydrolysis (broad peak ~18 ppm for boric acid) .
Advanced: How can low solubility in aqueous media be addressed for biological assays?
Answer:
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes.
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the methyl position without disrupting the boronate .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .
Advanced: What analytical challenges arise in characterizing byproducts from its reactions?
Answer:
- Boronate hydrolysis : Track using ¹¹B NMR or IR (B-O stretch ~1350 cm⁻¹) .
- Homocoupling : Detect bipyridine derivatives via GC-MS or MALDI-TOF.
- Metal residues : Quantify Pd contamination via ICP-MS after reaction workup .
Mitigation : Include scavengers (e.g., SiliaBond Thiol) during purification .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity from fluoropyridines.
- Spill response : Neutralize with sand/sodium bicarbonate; avoid water to prevent exothermic boronate hydrolysis .
- Waste disposal : Segregate halogenated waste (fluoro group) and metal-contaminated residues .
Advanced: How does steric bulk of the dioxaborolane group affect catalytic cross-coupling?
Answer:
- Steric hindrance : The 4,4,5,5-tetramethyl groups slow transmetallation. Use bulky Pd catalysts (e.g., Pd(t-Bu)₃) to improve turnover .
- Ligand design : Employ Buchwald-type biarylphosphine ligands (XPhos) to stabilize the Pd center .
- Kinetic studies : Compare TOF (turnover frequency) with less hindered arylboronates (e.g., phenylboronic acid) .
Advanced: What strategies enable regioselective functionalization of the pyridine ring?
Answer:
- Directed C-H activation : Use Pd/norbornene catalysis to install substituents at the 4-position .
- Protection/deprotection : Temporarily block the boronate with diethanolamine to direct electrophiles to the 5-position .
- Microwave-assisted synthesis : Enhance selectivity via rapid, controlled heating in sealed vessels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
